Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)
Technical Guide: 4-(2-Morpholinoethoxy)aniline (CAS No. 28058-73-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(2-Morpholinoethoxy)aniline, identified by CAS number 28058-73-3, is a key bifunctional organic compound featuring an aniline moiety and a morpholinoethoxy side chain. This unique structure makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its primary significance lies in its role as a crucial building block for the synthesis of various Tyrosine Kinase Inhibitors (TKIs), most notably Gefitinib, a targeted therapy for cancers with specific EGFR mutations. This guide provides a comprehensive overview of its chemical properties, synthesis, applications, and the biological pathways it helps target.
Physicochemical and Safety Data
Quantitative data for 4-(2-Morpholinoethoxy)aniline are summarized below for easy reference.
Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 28058-73-3 | [1][2][3] |
| Molecular Formula | C₁₂H₁₈N₂O₂ | [1][2] |
| Molecular Weight | 222.28 g/mol | [1][2] |
| IUPAC Name | 4-(2-morpholin-4-ylethoxy)aniline | [1] |
| Appearance | Light yellow to yellow crystalline powder | [2] |
| Melting Point | 69 - 73 °C | [2] |
| Boiling Point | 150 °C at 0.005 mmHg | [2] |
| SMILES | C1COCCN1CCOC2=CC=C(C=C2)N | [1] |
| InChIKey | ZHFFNLQQANCJEQ-UHFFFAOYSA-N | [1] |
Safety and Handling Information
This compound should be handled with care in a laboratory setting.[4] Personal protective equipment, including safety glasses, gloves, and a lab coat, is mandatory.[5] Work should be conducted in a well-ventilated area or a fume hood.[4]
| Hazard Statement | GHS Classification Code | Source(s) |
| Harmful if swallowed | H302 | [1][4] |
| Causes skin irritation | H315 | [1][4] |
| Causes serious eye irritation | H319 | [1][4] |
| May cause respiratory irritation | H335 | [4] |
Note: The toxicological properties have not been thoroughly investigated. Handle with appropriate caution.[6]
Applications in Drug Development
4-(2-Morpholinoethoxy)aniline is a pivotal intermediate in medicinal chemistry, primarily for the synthesis of targeted anti-cancer agents. The morpholino group often enhances aqueous solubility and bioavailability of the final active pharmaceutical ingredient (API).[2]
Its most prominent application is in the synthesis of Gefitinib (Iressa®) , an EGFR (Epidermal Growth Factor Receptor) tyrosine kinase inhibitor.[7] Gefitinib is used as a first-line treatment for metastatic non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[7] The aniline group of 4-(2-Morpholinoethoxy)aniline serves as a key nucleophile for building the quinazoline core of Gefitinib and other related kinase inhibitors.[7][8]
Experimental Protocols
Detailed methodologies for the synthesis of 4-(2-Morpholinoethoxy)aniline and its subsequent use are critical for research and development.
Synthesis of 4-(2-Morpholinoethoxy)aniline
A common synthetic route involves a two-step process starting from 4-nitrophenol.
Step 1: Etherification of 4-nitrophenol
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Reactants: 4-nitrophenol, 2-(morpholino)ethyl chloride, and a suitable base (e.g., potassium carbonate).
-
Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile.
-
Procedure: Dissolve 4-nitrophenol in the solvent and add the base. Heat the mixture gently (e.g., to 60-80 °C). Add 2-(morpholino)ethyl chloride dropwise and maintain the temperature for several hours until the reaction is complete (monitored by TLC).
-
Work-up: After cooling, the reaction mixture is poured into water, and the resulting precipitate, 4-(2-morpholinoethoxy)-1-nitrobenzene, is filtered, washed with water, and dried.
Step 2: Reduction of the Nitro Group
-
Reactant: 4-(2-morpholinoethoxy)-1-nitrobenzene.
-
Reducing Agent: Common methods include catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon (Pd/C) catalyst) or chemical reduction (e.g., Tin(II) chloride in ethanol or Iron powder in acetic acid).[9]
-
Procedure (Catalytic Hydrogenation): Dissolve the nitro compound in a suitable solvent like ethanol or methanol. Add the Pd/C catalyst. Place the mixture in a hydrogenation apparatus (e.g., a Parr shaker) under hydrogen pressure (e.g., 50 psi) and agitate for several hours.[10]
-
Work-up: Upon reaction completion, the catalyst is carefully removed by filtration through a pad of Celite.[10] The filtrate is then concentrated under reduced pressure to yield the crude product.[10]
-
Purification: The crude 4-(2-Morpholinoethoxy)aniline can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield a crystalline solid.[10]
Example Protocol: Synthesis of a Gefitinib Precursor
This protocol outlines the coupling of 4-(2-Morpholinoethoxy)aniline with a chlorinated quinazoline core, a key step in many TKI syntheses.[8]
-
Reactants: 4-(2-Morpholinoethoxy)aniline and 4-chloro-6,7-dimethoxyquinazoline.
-
Solvent: A high-boiling point solvent such as isopropanol or n-butanol.
-
Procedure: Suspend the 4-chloro-6,7-dimethoxyquinazoline in the solvent. Add an equimolar amount of 4-(2-Morpholinoethoxy)aniline. The mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. The product, N-(4-(2-morpholinoethoxy)phenyl)-6,7-dimethoxyquinazolin-4-amine, often precipitates from the reaction mixture upon cooling.
-
Work-up: The reaction mixture is cooled, and the precipitated solid is collected by filtration. The solid is washed with the reaction solvent and then a non-polar solvent like hexane to remove impurities.
-
Purification: If necessary, the product can be further purified by recrystallization or column chromatography.
Visualized Workflows and Pathways
Synthesis Workflow
The following diagram illustrates the general two-step synthesis of the title compound.
Caption: General synthesis workflow for 4-(2-Morpholinoethoxy)aniline.
Role in Gefitinib Synthesis
This diagram shows how 4-(2-Morpholinoethoxy)aniline is incorporated to form the core structure of a tyrosine kinase inhibitor.
Caption: Role as a key intermediate in tyrosine kinase inhibitor synthesis.
Targeted Signaling Pathway: EGFR
Drugs synthesized from 4-(2-Morpholinoethoxy)aniline, such as Gefitinib, inhibit the EGFR signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, leading to uncontrolled cell growth and survival.[11]
Caption: Simplified EGFR signaling pathway and the point of inhibition.
Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins.[12][13] This activates downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT pathway, which converge in the nucleus to promote the transcription of genes involved in cell proliferation, survival, and angiogenesis.[13][14] Gefitinib and similar TKIs compete with ATP at the kinase domain of EGFR, blocking these downstream signals.[12]
References
- 1. 4-(2-Morpholinoethoxy)aniline | C12H18N2O2 | CID 6484711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. calpaclab.com [calpaclab.com]
- 4. angenechemical.com [angenechemical.com]
- 5. fishersci.com [fishersci.com]
- 6. capotchem.cn [capotchem.cn]
- 7. thieme-connect.de [thieme-connect.de]
- 8. Gefitinib synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. 4-Morpholinoaniline synthesis - chemicalbook [chemicalbook.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ClinPGx [clinpgx.org]
- 14. creative-diagnostics.com [creative-diagnostics.com]
